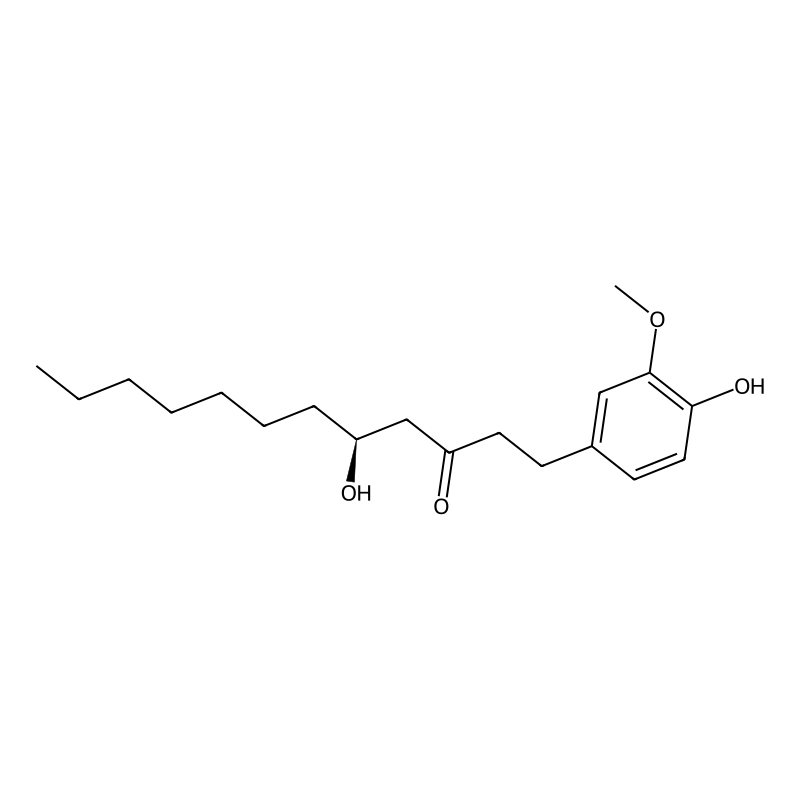

8-Gingerol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

(8)-Gingerol is a pungent, bioactive compound found in ginger (Zingiber officinale Roscoe). It is one of the major components of ginger, but less abundant than its close relative 6-gingerol []. Research suggests (8)-Gingerol possesses various properties that make it interesting for scientific exploration. Here's a breakdown of some key areas of investigation:

Anti-inflammatory and Antioxidant Effects

(8)-Gingerol exhibits anti-inflammatory and antioxidant properties []. Studies have shown it can inhibit the enzyme COX-2, which plays a role in inflammation. Additionally, (8)-Gingerol has been shown to be a free radical scavenger, helping protect cells from oxidative damage []. This potential dual action makes (8)-Gingerol a candidate for research into various inflammatory conditions.

8-Gingerol is a phenolic compound primarily found in fresh ginger (Zingiber officinale), known for its pungent flavor and potential health benefits. It is one of the several gingerol analogs, including 6-gingerol and 10-gingerol, and is characterized by the chemical formula C19H30O4. This compound contributes to the distinctive spicy taste of ginger and is present in various concentrations across different ginger species. Upon heating or drying, 8-gingerol can undergo dehydration reactions to form shogaols, which are more pungent than gingerols .

8-Gingerol is thermally unstable and can undergo several chemical transformations:

- Dehydration: When exposed to heat, 8-gingerol can convert to shogaols, which have enhanced pungency. This reaction is significant in food processing and cooking .

- Conjugation: After oral administration, 8-gingerol is metabolized primarily through glucuronidation and sulfation, leading to the formation of conjugates that are excreted in urine .

- Oxidation: In biological systems, 8-gingerol can be oxidized, affecting its bioactivity and pharmacokinetics .

8-Gingerol exhibits a range of biological activities that contribute to its therapeutic potential:

- Anti-inflammatory Effects: It has been shown to inhibit pro-inflammatory cytokines and enzymes, suggesting a role in managing inflammatory conditions .

- Antioxidant Properties: The compound scavenges free radicals, thereby reducing oxidative stress in cells .

- Anticancer Activity: Research indicates that 8-gingerol may induce apoptosis in cancer cells by modulating various signaling pathways, including those related to cell survival and death .

- Metabolic Effects: It has been linked to improved metabolic health, potentially aiding in weight management and glucose regulation .

The synthesis of 8-gingerol can occur through both natural extraction and synthetic methods:

- Natural Extraction: Typically obtained from ginger rhizomes through solvent extraction methods. The process involves using organic solvents to isolate the compound from plant material .

- Synthetic Approaches: Various synthetic routes have been explored, including the use of phenolic compounds as starting materials. These methods often involve multiple steps of functional group modifications to achieve the desired structure .

Research on interaction studies involving 8-gingerol suggests:

- Drug Interactions: It may affect the metabolism of certain drugs through modulation of cytochrome P450 enzymes, though its impact appears minimal compared to other compounds .

- Synergistic Effects: Studies indicate that combining 8-gingerol with other phytochemicals may enhance its bioactivity, particularly in anti-cancer applications .

Several compounds share structural similarities with 8-gingerol, notably:

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| 6-Gingerol | C17H26O4 | Most studied gingerol with significant anti-cancer properties. |

| 10-Gingerol | C19H30O4 | Exhibits similar biological activities but varies in potency. |

| 6-Shogaol | C17H24O3 | More potent than gingerols; formed upon heating ginger. |

| 8-Shogaol | C19H28O4 | Derived from 8-gingerol; has distinct pharmacological effects. |

Uniqueness of 8-Gingerol:

While sharing similar structural features with other gingerols and shogaols, 8-gingerol distinguishes itself through specific pharmacological activities that target various cellular pathways involved in inflammation and cancer progression. Its unique balance between flavor profile and health benefits makes it a notable compound within the ginger family.

8-Gingerol represents a phenolic phytochemical compound with the molecular formula C₁₉H₃₀O₄ and a molecular weight of 322.44 g/mol [1] [2]. The compound is designated chemically as (5S)-5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)dodecan-3-one, indicating its specific stereochemical configuration [3] [4]. The Chemical Abstracts Service registry number for 8-gingerol is 23513-08-8, with the European Community number 664-008-1 [1].

The molecular architecture of 8-gingerol consists of three distinct structural domains. The phenolic head group contains a 4-hydroxy-3-methoxyphenyl moiety, which is characteristic of all gingerol compounds [5]. The middle section features a ketone group at the C3 position and a hydroxyl group at the C5 position, with the (S)-configuration at C5 determining the stereochemical identity [4] [6]. The tail section comprises a saturated alkyl chain extending from C6 to C12, distinguishing 8-gingerol from its homologs 6-gingerol and 10-gingerol [7].

The stereochemical configuration at the C5 position is critical for biological activity, with structure-activity relationship studies demonstrating that the (S)-configuration provides optimal binding affinity to target proteins [8]. Research has confirmed that the (R)-enantiomer can be synthesized using chiral catalysts such as d-proline and Salen complexes, indicating the importance of stereochemical control in synthetic approaches [8].

Nuclear magnetic resonance spectroscopy provides detailed structural confirmation of 8-gingerol. The ¹H-NMR spectrum (CDCl₃, 600 MHz) displays characteristic signals: δ 6.83 (1H, d, J = 8.0 Hz, H-5′), 6.69 (1H, d, J = 2.0 Hz, H-2′), 6.67 (1H, dd, J = 8.0, 2.0 Hz, H-6′), 4.04 (1H, m, H-5), 3.88 (3H, s, 3′-OCH₃), 2.85 (2H, m, H-1), 2.75 (2H, m, H-2), 2.55 (2H, m, H-4), 1.29 (12H, m, H6-11), and 0.89 (3H, t, J = 7.1 Hz, H-12) [6]. The ¹³C-NMR spectrum (CDCl₃, 150 MHz) reveals the ketone carbonyl at δ 211.5 (C-3) and the secondary hydroxyl carbon at δ 67.7 (C-5) [6].

Mass spectrometric analysis confirms the molecular ion at m/z 321 under negative ion electrospray conditions [9]. Tandem mass spectrometry reveals characteristic fragmentation patterns dominated by cleavage at the C4-C5 bond, producing abundant product ions at m/z 127 and 193, with neutral loss of 194 mass units being diagnostic for gingerol compounds [9].

Physicochemical Properties: Solubility, Melting Point, and Reactivity

8-Gingerol exhibits distinctive physicochemical properties that influence its handling, storage, and analytical characterization. The compound presents as a white to light yellow oily solid at room temperature [10] [11]. The melting point of 8-gingerol has been reported to range from 30 to 32°C, indicating its low-melting crystalline nature [12].

The density of 8-gingerol is calculated as 1.058 ± 0.06 g/cm³, with a predicted boiling point of 476.4 ± 35.0°C at 760 mmHg [12] [13]. The flash point is determined to be 162.6 ± 19.4°C, indicating moderate thermal stability under standard conditions [12]. The refractive index has not been definitively established, with various sources reporting it as not available for determination [14].

Solubility characteristics of 8-gingerol demonstrate significant variation across different solvent systems. In dimethyl sulfoxide, 8-gingerol shows excellent solubility with concentrations exceeding 100 mg/mL (310.14 mM) [10] or 64 mg/mL (198.48 mM) [15] depending on the specific analytical conditions. The compound is soluble in methanol at 1 mg/mL, producing clear, colorless solutions [12] [13]. Solubility in chloroform, dichloromethane, ethyl acetate, and acetone has been confirmed, making these solvents suitable for extraction and purification procedures [16].

Water solubility is extremely limited, with 8-gingerol being practically insoluble in aqueous media [13]. This hydrophobic character is reflected in the calculated logP value of 3.881, indicating significant lipophilicity [13]. The predicted pKa value of 10.02 ± 0.20 suggests that the phenolic hydroxyl group remains largely protonated under physiological pH conditions [13].

Vapor pressure measurements indicate 0.0 ± 1.3 mmHg at 25°C, demonstrating low volatility [12]. The compound exhibits an exact mass of 322.214417 Da with a polar surface area of 66.76 Ų [12].

Chemical reactivity of 8-gingerol is influenced by the presence of both phenolic and ketone functional groups. The methoxy-substituted phenolic ring can undergo oxidation reactions, while the β-hydroxy ketone structure is susceptible to dehydration and other transformations. The compound demonstrates sensitivity to light and oxygen, requiring storage under inert atmosphere conditions at -20°C to maintain stability [17] [11].

Analytical stability studies have established that 8-gingerol degrades following zero-order kinetics in both acidic and alkaline media, with significantly greater stability observed under acidic conditions [18]. The degradation rate constant in acidic medium (slope = -82.8 μg/mL/hr) is considerably lower than in alkaline medium (slope = -311.6 μg/mL/hr) [18].

Degradation Pathways: Thermal Dehydration to Shogaols

The thermal degradation of 8-gingerol follows well-characterized pathways that lead primarily to the formation of 8-shogaol through dehydration reactions. This transformation represents one of the most significant chemical changes that occur during ginger processing and storage [19] [20].

Heat treatment induces the conversion of 8-gingerol to 8-shogaol through elimination of water from the β-hydroxy ketone structure. The dehydration reaction involves the loss of the hydroxyl group at C5 and a hydrogen atom from C4, resulting in the formation of a double bond between C4 and C5 [19]. This transformation is thermodynamically favorable and occurs readily under elevated temperature conditions.

Systematic studies of heat-induced conversion demonstrate that both temperature and time significantly influence the rate and extent of 8-gingerol degradation. Moist heat treatment proves more effective than dry heat for inducing shogaol formation, with moist heat at 120°C for 360 minutes producing substantially higher quantities of shogaols compared to equivalent dry heat treatments [19]. The superiority of moist heat is attributed to enhanced heat transfer and the catalytic effect of water vapor on the dehydration reaction.

Temperature effects on 8-gingerol stability show that higher temperatures accelerate the conversion process. At 130°C, significant shogaol formation occurs within 240 minutes, while lower temperatures require extended treatment periods to achieve comparable conversion rates [19]. The activation energy for the dehydration reaction has not been precisely determined for 8-gingerol specifically, but related gingerol compounds exhibit activation energies consistent with thermal elimination reactions.

Unlike 6-gingerol and 10-gingerol, which show substantial changes during thermal processing, 8-gingerol demonstrates relatively stable behavior during repetitive heat treatment. Studies of nine consecutive steaming and drying cycles reveal that 8-gingerol content changes only slightly, with concentrations varying between 0.916 ± 0.005 mg/g and 1.106 ± 0.005 mg/g throughout the processing sequence [20]. This enhanced thermal stability distinguishes 8-gingerol from its homologs and may contribute to its retention in processed ginger products.

The conversion of 8-gingerol to 8-shogaol is influenced by processing conditions beyond temperature and time. Sample preparation methods significantly affect conversion efficiency, with powdered ginger samples showing enhanced conversion rates compared to fresh sliced ginger under identical heating conditions [19]. This difference is attributed to the energy requirements for water vaporization in fresh samples, which reduces the effective thermal energy available for the dehydration reaction.

pH conditions also influence 8-gingerol stability and conversion pathways. Under acidic conditions, the dehydration reaction may be catalyzed by protonation of the hydroxyl group, facilitating its elimination. Conversely, alkaline conditions can promote alternative degradation pathways, including oxidation of the phenolic ring and potential polymerization reactions [18].

Mass spectrometric studies of 8-gingerol degradation products confirm the formation of 8-shogaol as the primary thermal degradation product. The mass spectrum of 8-shogaol shows the expected molecular ion at m/z 303 (M-H)⁻, corresponding to the loss of water (18 Da) from the 8-gingerol precursor [9]. Tandem mass spectrometry reveals distinct fragmentation patterns for 8-shogaol, with benzylic cleavage at C1-C2 producing characteristic product ions that distinguish shogaols from gingerols [9].

Crystalline vs. Oleoresin Forms in Natural Matrices

8-Gingerol exists in multiple physical forms within natural ginger matrices, ranging from crystalline solids to components of complex oleoresin mixtures. Understanding these different forms is essential for optimization of extraction, purification, and analytical procedures [17] [21].

In fresh ginger rhizomes, 8-gingerol is primarily present as a component of the oleoresin fraction, which represents the concentrated lipophilic extract containing both volatile and non-volatile bioactive compounds [21]. Supercritical carbon dioxide extraction of ginger produces oleoresin containing 8-gingerol as a significant phenolic constituent, typically representing approximately 20% of the total gingerol content [21]. Gas chromatography-mass spectrometry analysis of ginger oleoresin confirms the presence of 8-gingerol alongside other gingerols, shogaols, and sesquiterpene compounds.

The oleoresin matrix provides a stabilizing environment for 8-gingerol, with the complex mixture of lipids, terpenes, and other phenolic compounds potentially offering protection against oxidative degradation. Within this matrix, 8-gingerol maintains its chemical integrity during extraction and processing procedures, contributing to the overall bioactivity of ginger oleoresin preparations [21].

Isolation of pure 8-gingerol from oleoresin typically yields the compound in crystalline form. The crystallization process can be achieved through various methods, including controlled cooling of concentrated solutions, anti-solvent precipitation, or chromatographic purification followed by recrystallization [17]. Pure 8-gingerol forms low-melting crystals with characteristic morphology, typically appearing as white to pale yellow crystalline solids.

Semi-preparative high-performance liquid chromatography enables isolation of 8-gingerol in quantities sufficient for crystallographic analysis. X-ray crystallographic studies of related gingerol compounds confirm their ability to form well-ordered crystal structures, although specific crystallographic parameters for 8-gingerol have not been extensively reported [6]. The crystalline form of 8-gingerol exhibits improved stability compared to amorphous preparations, with reduced susceptibility to oxidation and thermal degradation.

Solid-state characterization techniques provide detailed information about the physical forms of 8-gingerol. Powder X-ray diffraction analysis of crystalline 8-gingerol reveals characteristic diffraction peaks that distinguish it from related compounds and confirm crystalline purity [22] [23]. The diffraction pattern shows sharp, well-resolved peaks indicative of high crystallinity, with the absence of amorphous halos confirming the crystalline nature of the material.

Differential scanning calorimetry and thermogravimetric analysis provide thermal characterization of both crystalline and oleoresin forms of 8-gingerol. The crystalline form exhibits a sharp melting endotherm corresponding to the melting point, while oleoresin preparations show broader thermal transitions reflecting the complex composition of the mixture [24]. These thermal analytical techniques are valuable for assessing the physical state and stability of 8-gingerol in different formulations.

The incorporation of 8-gingerol into solid dispersion systems represents an important approach for modifying its physical properties. Formation of solid dispersions with hydrophilic polymers such as polyvinylpyrrolidone results in conversion from crystalline to amorphous form, as confirmed by the absence of characteristic diffraction peaks in powder X-ray diffraction patterns [23]. This amorphization can significantly enhance solubility and dissolution rate, making solid dispersions valuable for pharmaceutical and nutraceutical applications.

Cyclodextrin inclusion complexes provide an alternative approach for modifying the physical properties of 8-gingerol. Studies with γ-cyclodextrin demonstrate the formation of crystalline inclusion compounds with characteristic powder X-ray diffraction patterns distinct from both the pure compound and the host cyclodextrin [22]. These inclusion complexes maintain the chemical integrity of 8-gingerol while modifying its solubility, stability, and bioavailability characteristics.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H315 (42.42%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (57.58%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (42.42%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (42.42%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Dates

2: Alam P. Densitometric HPTLC analysis of 8-gingerol in Zingiber officinale extract and ginger-containing dietary supplements, teas and commercial creams. Asian Pac J Trop Biomed. 2013 Aug;3(8):634-8; discussion 637-8. doi: 10.1016/S2221-1691(13)60128-8. PubMed PMID: 23905021; PubMed Central PMCID: PMC3703557.

3: Huang HC, Chou YC, Wu CY, Chang TM. [8]-Gingerol inhibits melanogenesis in murine melanoma cells through down-regulation of the MAPK and PKA signal pathways. Biochem Biophys Res Commun. 2013 Aug 23;438(2):375-81. doi: 10.1016/j.bbrc.2013.07.079. PubMed PMID: 23892040.

4: Lu J, Guan S, Shen X, Qian W, Huang G, Deng X, Xie G. Immunosuppressive activity of 8-gingerol on immune responses in mice. Molecules. 2011 Mar 22;16(3):2636-45. doi: 10.3390/molecules16032636. PubMed PMID: 21441866.

5: Dugasani S, Pichika MR, Nadarajah VD, Balijepalli MK, Tandra S, Korlakunta JN. Comparative antioxidant and anti-inflammatory effects of [6]-gingerol, [8]-gingerol, [10]-gingerol and [6]-shogaol. J Ethnopharmacol. 2010 Feb 3;127(2):515-20. doi: 10.1016/j.jep.2009.10.004. PubMed PMID: 19833188.

6: Wang W, Li CY, Wen XD, Li P, Qi LW. Simultaneous determination of 6-gingerol, 8-gingerol, 10-gingerol and 6-shogaol in rat plasma by liquid chromatography-mass spectrometry: Application to pharmacokinetics. J Chromatogr B Analyt Technol Biomed Life Sci. 2009 Mar 15;877(8-9):671-9. doi: 10.1016/j.jchromb.2009.01.021. PubMed PMID: 19201263.

7: Zick SM, Djuric Z, Ruffin MT, Litzinger AJ, Normolle DP, Alrawi S, Feng MR, Brenner DE. Pharmacokinetics of 6-gingerol, 8-gingerol, 10-gingerol, and 6-shogaol and conjugate metabolites in healthy human subjects. Cancer Epidemiol Biomarkers Prev. 2008 Aug;17(8):1930-6. doi: 10.1158/1055-9965.EPI-07-2934. PubMed PMID: 18708382; PubMed Central PMCID: PMC2676573.

8: Schwertner HA, Rios DC. High-performance liquid chromatographic analysis of 6-gingerol, 8-gingerol, 10-gingerol, and 6-shogaol in ginger-containing dietary supplements, spices, teas, and beverages. J Chromatogr B Analyt Technol Biomed Life Sci. 2007 Sep 1;856(1-2):41-7. PubMed PMID: 17561453.

9: Kobayashi M, Ishida Y, Shoji N, Ohizumi Y. Cardiotonic action of [8]-gingerol, an activator of the Ca++-pumping adenosine triphosphatase of sarcoplasmic reticulum, in guinea pig atrial muscle. J Pharmacol Exp Ther. 1988 Aug;246(2):667-73. PubMed PMID: 2457078.